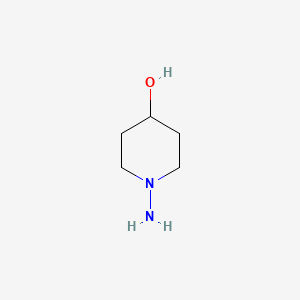

1-Aminopiperidin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-aminopiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-3-1-5(8)2-4-7/h5,8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHRVXCBFSPWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478062 | |

| Record name | 1-AMINOPIPERIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79414-82-7 | |

| Record name | 1-AMINOPIPERIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Aminopiperidin-4-ol: Chemical Properties, Structure, and Applications

Executive Summary: 1-Aminopiperidin-4-ol is a bifunctional heterocyclic compound featuring a piperidine core substituted with a hydroxyl group at the 4-position and an amino group at the nitrogen atom of the ring. This unique arrangement of a secondary alcohol and a hydrazine moiety on a conformationally well-defined scaffold makes it a highly valuable and versatile building block in medicinal chemistry. Its structure allows for precise, three-dimensional elaboration to generate diverse molecular libraries for drug discovery. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and key applications, with a focus on its role as a scaffold in the development of novel therapeutics.

Introduction

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in natural products and pharmaceuticals.[1][2] Its chair-like conformation allows for the presentation of substituents in distinct axial and equatorial orientations, making it an ideal framework for designing molecules that can interact with biological targets with high specificity. Within this class, functionalized piperidines, particularly those bearing amino groups, are cornerstones of modern drug design.[3]

This compound (CAS No. 79414-82-7) emerges as a particularly interesting derivative. It combines the structural rigidity of the piperidine ring with two highly versatile functional groups: a nucleophilic amino group on the ring nitrogen (forming a hydrazine) and a hydroxyl group on the C4 carbon. This bifunctionality provides orthogonal chemical handles for derivatization, enabling its use as a central building block in the synthesis of complex molecules for various therapeutic areas, including antivirals, kinase inhibitors, and central nervous system agents.[4][5][6]

Chemical Structure and Nomenclature

The structure of this compound is defined by a saturated six-membered ring containing one nitrogen atom, which is itself substituted with an amino group (-NH₂). A hydroxyl group (-OH) is located at the 4-position of the ring.

-

IUPAC Name: this compound

-

CAS Number: 79414-82-7[7]

-

Molecular Formula: C₅H₁₂N₂O

-

Molecular Weight: 116.16 g/mol

-

Canonical SMILES: C1C(CN(C1)N)O

The piperidine ring typically adopts a chair conformation to minimize steric strain. The hydroxyl group at C4 can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its functional groups, which allow for strong hydrogen bonding. This suggests it is likely a solid at room temperature with good solubility in polar protic solvents.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂O | - |

| Molecular Weight | 116.16 g/mol | - |

| CAS Number | 79414-82-7 | [7] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water, methanol, ethanol | - |

| Stability | Stable under recommended storage conditions. | [8] |

Spectroscopic Analysis

Spectroscopic analysis provides a definitive fingerprint for the structure of this compound.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would exhibit several key features:

-

-CH-OH Proton (C4-H): A multiplet, typically in the range of 3.5-4.0 ppm.

-

Piperidine Ring Protons (-CH₂-): A series of complex multiplets between approximately 1.5 and 3.2 ppm, corresponding to the axial and equatorial protons at the C2, C3, C5, and C6 positions.[9]

-

-NH₂ Protons: A broad singlet, whose chemical shift is concentration and solvent-dependent. This peak will disappear upon shaking the sample with D₂O.

-

-OH Proton: A broad singlet, also exchangeable with D₂O.

¹³C NMR Spectroscopy

The predicted carbon NMR spectrum would show three distinct signals for the piperidine ring carbons, reflecting the molecule's symmetry:

-

C4 (Carbonyl Carbon): Approximately 65-70 ppm.

-

C2, C6 (Carbons adjacent to N-NH₂): Approximately 50-55 ppm.

-

C3, C5 (Carbons adjacent to C4): Approximately 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the absorptions of its key functional groups:

-

O-H Stretch: A strong, broad absorption band in the 3200-3400 cm⁻¹ region, indicative of the hydroxyl group and intermolecular hydrogen bonding.

-

N-H Stretch: Two distinct, sharp peaks characteristic of a primary amine (hydrazine) appear around 3300-3500 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching absorptions appear just below 3000 cm⁻¹.

-

C-O Stretch: A strong band corresponding to the secondary alcohol C-O stretch is expected around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound would show a molecular ion peak (M⁺) at an m/z of 116. Key fragmentation patterns would include the loss of water (m/z 98), the loss of the amino group (m/z 100), and characteristic fragmentation of the piperidine ring.

Synthesis and Reactivity

Synthetic Protocol

A common and efficient method for the synthesis of 1-aminopiperidines is the N-amination of the parent piperidine using an aminating agent like hydroxylamine-O-sulfonic acid in an alkaline solution.[10] The following protocol outlines a plausible synthesis for this compound from 4-hydroxypiperidine.

Protocol: Synthesis of this compound

-

Preparation of Alkaline Solution: Dissolve 4-hydroxypiperidine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture at room temperature until all solids dissolve, then cool the solution to 0-5 °C in an ice bath.

-

Preparation of Aminating Agent: In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in water.

-

N-Amination Reaction: Add the hydroxylamine-O-sulfonic acid solution dropwise to the cooled alkaline solution of 4-hydroxypiperidine over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[10]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Work-up and Extraction: Cool the mixture and extract the product with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity

The dual functionality of this compound governs its reactivity.

-

Reactions at the N-Amino Group: The hydrazine moiety is a potent nucleophile. It can readily undergo acylation, alkylation, and condensation with aldehydes and ketones to form hydrazones.

-

Reactions at the Hydroxyl Group: The secondary alcohol can be esterified, converted into an ether, or oxidized to the corresponding ketone (1-aminopiperidin-4-one), a valuable intermediate in its own right.[11]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold for building drug candidates. The piperidine ring provides a rigid core, while the N-amino and C4-hydroxyl groups serve as exit vectors for introducing pharmacophoric elements.

-

Scaffold for Kinase Inhibitors: The aminopiperidine motif is a key structural element in many kinase inhibitors. For instance, the related 1-(4-aminophenyl)piperidine-4-carboxamide is a crucial intermediate for potent Akt inhibitors like AZD5363, where the piperidine core orients substituents for optimal binding in the ATP pocket.[6]

-

Antiviral Agents: 4-substituted-4-aminopiperidine derivatives are central to the design of potent CCR5 antagonists, which act as HIV-1 entry inhibitors.[5] The scaffold has also been optimized for developing inhibitors of Hepatitis C Virus (HCV) assembly.[4]

-

Ion Channel Blockers: The 4-aminopiperidine scaffold has been decorated to create potent N-type calcium channel blockers, which have shown significant promise in treating neuropathic pain.[12]

-

DPP-IV Inhibitors: Aminopiperidine-fused imidazoles have been developed as effective inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[13]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves and safety glasses with side shields conforming to EN166.[8] Body protection should be chosen based on the concentration and amount of the substance being handled.[8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid the formation of dust and aerosols.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[8]

-

Materials to Avoid: Avoid contact with strong oxidizing agents and strong acids.[8]

-

Spills: For small spills, sweep up the material and place it in a suitable container for disposal according to local regulations.[8] Do not allow the product to enter drains.[8]

Conclusion

This compound is a powerful and versatile chemical building block with significant potential in drug discovery and development. Its well-defined three-dimensional structure, combined with two chemically distinct functional groups, provides an excellent platform for creating novel molecules with diverse pharmacological activities. From kinase inhibitors to antiviral agents, the derivatives of this scaffold have already demonstrated therapeutic promise, cementing its importance for researchers and scientists in the field of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 1-AMINO-PIPERIDIN-4-OL | 79414-82-7 [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. 1-AMINO-PIPERIDIN-4-OL(79414-82-7) 1H NMR spectrum [chemicalbook.com]

- 10. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]

- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-Aminopiperidin-4-OL: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways leading to 1-Aminopiperidin-4-OL, a valuable heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, the following narrative synthesizes established methodologies with practical, field-proven insights, emphasizing the rationale behind experimental choices and ensuring the reproducibility of the described protocols.

Introduction: The Significance of this compound in Drug Discovery

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged core for interacting with biological targets. The specific functionalization of the piperidine ring with both a hydroxyl group at the 4-position and an amino group at the 1-position, as seen in this compound, offers a unique combination of properties. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the N-amino group provides a key vector for further derivatization and modulation of physicochemical properties. These features make this compound and its derivatives attractive intermediates in the development of novel therapeutics, including antagonists for the human H3 receptor and inhibitors of hepatitis C virus assembly.[3][4]

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and the need for specific protecting group strategies to avoid side reactions. The two primary retrosynthetic disconnections involve either the formation of the N-N bond on a pre-existing 4-hydroxypiperidine core or the introduction of the 4-hydroxyl group onto a 1-aminopiperidine scaffold. A third, more convergent approach, involves the cyclization of a linear precursor already containing the requisite functionalities.

This guide will focus on the most practical and widely applicable synthetic strategies, providing detailed protocols and mechanistic explanations.

Pathway 1: N-Amination of 4-Hydroxypiperidine

This is arguably the most direct and commonly employed route for the synthesis of this compound. The core of this strategy lies in the effective N-amination of the readily available starting material, 4-hydroxypiperidine.

Diagram of the N-Amination Pathway

Caption: N-Amination of 4-Hydroxypiperidine to yield this compound.

Mechanistic Considerations and Rationale

The N-amination of secondary amines with hydroxylamine-O-sulfonic acid (HOSA) is a well-established method for the formation of N-N bonds.[5] The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electron-deficient nitrogen atom of HOSA, with the sulfate group acting as a good leaving group. The use of a base, such as sodium hydroxide, is crucial for neutralizing the sulfonic acid byproduct and driving the reaction to completion. Careful control of the reaction temperature is necessary to prevent decomposition of the HOSA and minimize side reactions. A patent for the synthesis of 1-aminopiperidine highlights the importance of regulating the reaction temperature and the molar ratio of reactants to achieve high conversion.[5]

Detailed Experimental Protocol

Materials:

-

4-Hydroxypiperidine[3]

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxypiperidine in an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath.

-

Separately, prepare a solution of hydroxylamine-O-sulfonic acid in deionized water.

-

Slowly add the HOSA solution to the cooled piperidine solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Extract the aqueous solution with diethyl ether (3 x volume).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by vacuum distillation or crystallization.

Pathway 2: Reduction of 1-Nitrosopiperidin-4-ol

An alternative two-step approach involves the nitrosation of 4-hydroxypiperidine to form 1-nitrosopiperidin-4-ol, followed by the reduction of the nitroso group to the desired primary amine.[6] This method can be advantageous when direct N-amination proves to be low-yielding or when the starting materials for the nitrosation are more readily accessible.

Diagram of the Nitrosation-Reduction Pathway

Caption: Two-step synthesis via nitrosation and subsequent reduction.

Mechanistic Considerations and Rationale

Step 1: Nitrosation The nitrosation of secondary amines is a classic reaction that proceeds through the formation of the nitrosonium ion (NO+) from sodium nitrite and a strong acid, typically hydrochloric acid. The piperidine nitrogen then attacks the nitrosonium ion to form the N-nitroso derivative. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of nitrous acid.

Step 2: Reduction A variety of reducing agents can be employed to convert the N-nitroso group to an N-amino group. Common methods include:

-

Dissolving Metal Reduction: Zinc dust in the presence of a strong acid (e.g., HCl) is a classic and effective method.

-

Catalytic Hydrogenation: This method offers a cleaner reaction profile and is often preferred for its environmental benefits.[7] Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be used under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized for yield and purity.

Detailed Experimental Protocol

Part A: Synthesis of 1-Nitrosopiperidin-4-ol

-

Dissolve 4-hydroxypiperidine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

The product, 1-nitrosopiperidin-4-ol, may precipitate from the reaction mixture or can be extracted with a suitable organic solvent.

-

Wash the crude product with a cold, dilute solution of sodium bicarbonate and then with water.

-

Dry the product under vacuum.

Part B: Reduction to this compound

-

Method 1: Zinc/HCl Reduction

-

Suspend 1-nitrosopiperidin-4-ol in a mixture of ethanol and concentrated hydrochloric acid.

-

Cool the mixture in an ice bath and add zinc dust portion-wise with vigorous stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature until the starting material is consumed.

-

Filter off the excess zinc and basify the filtrate with a strong base (e.g., NaOH) to precipitate zinc salts.

-

Extract the product into an organic solvent, dry, and concentrate to obtain this compound.

-

-

Method 2: Catalytic Hydrogenation

-

Dissolve 1-nitrosopiperidin-4-ol in a suitable solvent (e.g., ethanol, methanol).

-

Add a catalytic amount of Pd/C (5-10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Conduct the hydrogenation at a suitable pressure and temperature until hydrogen uptake ceases.

-

Filter the catalyst through a pad of celite and concentrate the filtrate to yield the product.

-

Pathway 3: Reductive Amination of a Protected 4-Oxopiperidine Derivative

This pathway offers a more convergent approach, where the key C-N and N-N bonds are formed in a controlled manner. It involves the use of protecting groups to selectively functionalize the piperidine ring. A common strategy is to start with N-Boc-4-piperidone, introduce the 4-hydroxyl group via reduction, and then deprotect and N-aminate. Alternatively, a direct reductive amination of N-Boc-4-piperidone with a suitable nitrogen source can be explored, though this is less common for the synthesis of the N-amino group.

Diagram of the Reductive Amination Approach

Caption: Multi-step synthesis starting from N-Boc-4-piperidone.

Mechanistic Considerations and Rationale

The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the context of nitrogen-containing heterocycles.[8] It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.

Step 1: Reduction of the Ketone The reduction of the 4-keto group to a hydroxyl group is typically achieved using a mild reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.[9] This reaction is generally high-yielding and chemoselective, leaving the Boc group intact.

Step 2: Boc Deprotection The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent. This regenerates the free secondary amine of 4-hydroxypiperidine.

Step 3: N-Amination The final step is the N-amination of the deprotected 4-hydroxypiperidine, which proceeds as described in Pathway 1.

Detailed Experimental Protocol

Part A: Synthesis of N-Boc-4-hydroxypiperidine

-

Dissolve N-Boc-4-piperidone in methanol and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction for 1-2 hours at room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield N-Boc-4-hydroxypiperidine. A patent describes a similar procedure with a reported yield of 87%.[9]

Part B: Deprotection and N-Amination

-

Dissolve the N-Boc-4-hydroxypiperidine in dichloromethane.

-

Add an excess of trifluoroacetic acid and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt of 4-hydroxypiperidine can be used directly in the N-amination step (Pathway 1) by dissolving it in an aqueous solution of sodium hydroxide.

Data Summary

| Pathway | Key Steps | Starting Material | Key Reagents | Advantages | Disadvantages |

| 1: N-Amination | Direct N-amination | 4-Hydroxypiperidine | Hydroxylamine-O-sulfonic acid, NaOH | Most direct route, fewer steps | HOSA can be unstable, requires careful temperature control |

| 2: Nitrosation-Reduction | 1. Nitrosation 2. Reduction | 4-Hydroxypiperidine | NaNO2, HCl; Zn/HCl or H2/Pd-C | Utilizes classic, well-understood reactions | Two-step process, use of potentially hazardous reagents (N-nitroso compounds) |

| 3: From N-Boc-4-piperidone | 1. Reduction 2. Deprotection 3. N-Amination | N-Boc-4-piperidone | NaBH4, TFA/HCl, HOSA | High degree of control, good for complex derivatives | Multi-step, requires protecting group manipulation |

Conclusion and Future Perspectives

The synthesis of this compound is achievable through several reliable synthetic pathways. The choice of the optimal route depends on factors such as the scale of the synthesis, cost and availability of starting materials, and the specific requirements of the research or development program. The direct N-amination of 4-hydroxypiperidine represents the most straightforward approach, while the nitrosation-reduction pathway and the route starting from N-Boc-4-piperidone offer valuable alternatives with their own distinct advantages.

As the demand for novel heterocyclic building blocks in drug discovery continues to grow, the development of even more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its derivatives will remain an active area of research. This may include the exploration of novel catalytic systems for N-amination or the development of biocatalytic routes that offer high selectivity and sustainability.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. 4-羟基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]

- 6. 1-nitrosopiperidin-4-ol [stenutz.eu]

- 7. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis routes of N-Boc-4-hydroxypiperidine [benchchem.com]

"spectroscopic data analysis of 1-Aminopiperidin-4-OL"

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 1-Aminopiperidin-4-OL

Executive Summary

This guide provides a comprehensive framework for the definitive structural elucidation and characterization of this compound, a heterocyclic building block pertinent to drug discovery and chemical synthesis. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, details the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity. The core principle is data orthogonality: each technique provides a unique and complementary piece of the molecular puzzle, which, when integrated, yields an unambiguous structural assignment. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical approach to the characterization of complex small molecules.

The Analytical Imperative: Understanding this compound

This compound is a bifunctional molecule featuring a saturated piperidine core. Its key structural features—a secondary alcohol at the C4 position and a primary N-amino group on the ring nitrogen—confer specific chemical properties and dictate the spectroscopic signature we aim to decode. Accurate characterization is paramount, as the identity, purity, and stability of such building blocks are foundational to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2][3]

The analytical strategy must therefore be designed to unequivocally confirm:

-

The molecular weight and formula.

-

The presence and location of the hydroxyl (-OH) and primary amino (-NH₂) functional groups.

-

The connectivity of the piperidine ring scaffold.

-

The chemical environment of every proton and carbon atom.

dot graph "1_Aminopiperidin_4_OL_Structure" { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,1!", fontsize=14]; C2 [label="CH₂", pos="-1.2,0.5!", fontsize=12]; C3 [label="CH₂", pos="-1.2,-0.5!", fontsize=12]; C4 [label="CH", pos="0,-1!", fontsize=12]; C5 [label="CH₂", pos="1.2,-0.5!", fontsize=12]; C6 [label="CH₂", pos="1.2,0.5!", fontsize=12]; N7 [label="NH₂", pos="0,2!", fontsize=12, fontcolor="#34A853"]; O8 [label="OH", pos="0,-2!", fontsize=12, fontcolor="#EA4335"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- N7; C4 -- O8; } Caption: Molecular structure of this compound.

A Synergistic Workflow: The Spectroscopic Triad

dot digraph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Primary Characterization"; bgcolor="#F1F3F4"; style="rounded"; MS [label="Mass Spectrometry (MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Infrared (IR) Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label = "Definitive Structure"; bgcolor="#F1F3F4"; style="rounded"; NMR [label=<NMR Spectroscopy¹H, ¹³C, 2D NMR>, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label = "Confirmation"; bgcolor="#F1F3F4"; style="rounded"; Confirm [label="Structure Confirmed", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; }

// Edges MS -> NMR [label="Molecular Formula\n(C₅H₁₂N₂O)"]; IR -> NMR [label="Functional Groups\n(-OH, -NH₂)"]; NMR -> Confirm [label="Connectivity &\nStereochemistry"]; } Caption: Integrated spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5] For this compound, we utilize both ¹H and ¹³C NMR.

¹H NMR Analysis: Mapping the Protons

The proton NMR spectrum allows us to identify and map every unique hydrogen atom in the molecule. The piperidine ring's chair-like conformation results in chemically distinct axial and equatorial protons, leading to complex splitting patterns.

Causality in Experimental Design: The key challenge in the ¹H NMR spectrum of this molecule is distinguishing the N-H and O-H protons from other signals. We perform a D₂O exchange experiment for this purpose. Adding a drop of deuterium oxide to the NMR sample results in the rapid exchange of labile protons (those on heteroatoms) with deuterium. Because deuterium is not observed in ¹H NMR, the -NH₂ and -OH signals will disappear, definitively confirming their identity.[6][7]

Expected Spectral Features:

-

Piperidine Ring Protons (C2, C3, C5, C6): These will appear as complex multiplets, likely in the range of 1.5-3.0 ppm. The protons on C2 and C6, being adjacent to the ring nitrogen, will be further downfield than those on C3 and C5.[6]

-

Methine Proton (C4): The proton attached to the carbon bearing the hydroxyl group will appear as a multiplet around 3.5-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, its chemical shift is highly dependent on concentration and solvent, but typically appears between 2.0-5.0 ppm. This signal will disappear upon D₂O exchange.

-

Amino Protons (-NH₂): A broad singlet corresponding to two protons, typically found between 1.0-3.0 ppm. This signal will also disappear upon D₂O exchange.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Correlation (D₂O Exchange) |

| H on -OH | 2.0 - 5.0 | Broad Singlet (br s) | Disappears |

| H on -NH₂ | 1.0 - 3.0 | Broad Singlet (br s) | Disappears |

| H on C4 | 3.5 - 4.0 | Multiplet (m) | N/A |

| H on C2, C6 | 2.5 - 3.0 | Multiplet (m) | N/A |

| H on C3, C5 | 1.5 - 2.0 | Multiplet (m) | N/A |

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. Due to symmetry, the this compound molecule is expected to show three distinct signals for the piperidine ring carbons, plus the C4 carbon.

Expected Spectral Features:

-

C4 (Carbon with -OH): This carbon is attached to an electronegative oxygen atom and will be the most downfield of the ring carbons, typically in the 65-75 ppm range.

-

C2, C6: These carbons are adjacent to the ring nitrogen and will appear in the 50-60 ppm range.

-

C3, C5: These carbons are the most shielded and will appear furthest upfield, typically around 30-40 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C4 | 65 - 75 |

| C2, C6 | 50 - 60 |

| C3, C5 | 30 - 40 |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. Compare the two spectra to identify the disappeared -OH and -NH₂ peaks.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary depending on the sample concentration.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9][10] For this compound, IR provides direct evidence for the crucial -OH and -NH₂ groups.

Causality in Spectral Interpretation: The diagnostic power of IR lies in its "fingerprint" region and the characteristic frequencies of specific bond vibrations. The presence of a broad absorption in the 3200-3600 cm⁻¹ region is indicative of an O-H bond, broadened by hydrogen bonding.[9] Crucially, a primary amine (-NH₂) is distinguished by the appearance of two sharp-to-medium peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes.[7][10] This two-peak pattern is a definitive marker for the -NH₂ group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Confirms -OH group |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Two Peaks | Confirms primary (-NH₂) amine |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong, Sharp | Confirms saturated carbon framework |

| N-H Bend (Amine) | 1580 - 1650 | Medium | Supports presence of -NH₂ group |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong | Supports presence of secondary alcohol |

| C-N Stretch (Amine) | 1020 - 1250 | Medium-Weak | Supports presence of C-N bonds |

Standard Protocol for ATR-FTIR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and label the major absorption peaks, comparing them to established correlation tables.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation patterns.[11]

Causality in Fragmentation: The fragmentation of this compound in the mass spectrometer is not random; it is governed by the stability of the resulting fragments. The most likely fragmentation pathway for cyclic amines is α-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to a stable, resonance-stabilized cation.[12]

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₅H₁₂N₂O) is 116.16 g/mol . A peak at m/z = 116 would correspond to the molecular ion. An [M+H]⁺ peak at m/z = 117 is also expected with soft ionization techniques like Electrospray Ionization (ESI).

-

Key Fragments:

-

Loss of H₂O (m/z = 98): Dehydration is a common fragmentation for alcohols.

-

α-Cleavage: Fragmentation of the ring can lead to various stable ions.

-

Loss of •NH₂ (m/z = 100): Cleavage of the N-N bond.

-

dot digraph "MS_Fragmentation" { graph [rankdir="LR", bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Parent [label="[C₅H₁₂N₂O]⁺•\nm/z = 116", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="[C₅H₁₀N₂]⁺•\nm/z = 98", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="[C₅H₁₀N]⁺\nm/z = 84", fillcolor="#FBBC05", fontcolor="#202124"];

Parent -> Frag1 [label="- H₂O"]; Parent -> Frag2 [label="- NH₂ then - H"]; } Caption: Plausible fragmentation pathways for this compound.

| m/z Value | Proposed Fragment | Significance |

| 117 | [M+H]⁺ | Confirms molecular mass (ESI) |

| 116 | [M]⁺• | Confirms molecular mass (EI) |

| 98 | [M - H₂O]⁺• | Indicates presence of an -OH group |

| 100 | [M - NH₂]⁺ | Indicates presence of an N-NH₂ group |

Standard Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set appropriate source parameters (e.g., capillary voltage, gas flow, temperature).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. Analyze other major peaks for potential fragments.

Conclusion: The Power of Integrated Analysis

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical approach. By integrating the distinct yet complementary data from NMR, IR, and MS, we construct a self-validating dossier of evidence. Mass spectrometry confirms the molecular formula C₅H₁₂N₂O. Infrared spectroscopy provides unambiguous evidence for the key hydroxyl and primary amine functional groups. Finally, NMR spectroscopy maps the molecular skeleton, confirming the precise placement of these groups and the connectivity of the piperidine ring. This rigorous, logic-driven workflow ensures the highest confidence in the compound's identity and purity, a non-negotiable requirement in pharmaceutical development and high-level chemical research.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. biotech-spain.com [biotech-spain.com]

- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. jchemrev.com [jchemrev.com]

- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Whitepaper: A Technical Guide to the Mechanism of Action of 1-Aminopiperidin-4-OL Derivatives as Targeted Enzyme Inhibitors

Abstract The 1-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile core for developing targeted therapeutics against a range of diseases.[1][2] This technical guide provides an in-depth analysis of the mechanism of action for a specific class of these compounds: 1-aminopiperidin-4-ol derivatives designed as inhibitors of Dipeptidyl Peptidase-IV (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis, making it a validated target for the treatment of type 2 diabetes.[3] This document will elucidate the molecular interactions, the downstream physiological consequences of DPP-4 inhibition, detailed protocols for experimental validation, and key structure-activity relationship (SAR) insights for researchers and drug development professionals in the field.

Introduction: The Versatility of the Aminopiperidine Scaffold

The piperidine ring is a foundational heterocyclic motif found in numerous FDA-approved drugs.[2] Its three-dimensional structure and ability to be readily functionalized allow for precise orientation of pharmacophoric groups, making it an ideal scaffold for engaging with biological targets. The introduction of an amino group, as seen in the 4-aminopiperidine substructure, provides a key interaction point that medicinal chemists leverage to achieve high potency and selectivity.[4][5]

Derivatives of this core have been successfully developed to target a wide array of proteins, including G-protein coupled receptors, viral proteins, and enzymes.[4][6][7] A particularly successful application has been the design of inhibitors for Dipeptidyl Peptidase-IV (DPP-4), a key enzyme in the management of type 2 diabetes.[3][8] Understanding the precise mechanism by which these derivatives inhibit DPP-4 is paramount for optimizing lead compounds and developing next-generation antidiabetic agents.

Core Mechanism of Action: Targeted Inhibition of DPP-4

The therapeutic effect of this class of this compound derivatives is achieved through potent and selective inhibition of the DPP-4 enzyme. This inhibition directly impacts the incretin system, a major regulator of glucose-dependent insulin secretion.

Physiological Context: The Incretin Effect and DPP-4's Role

The incretin effect is a physiological phenomenon involving gut-derived hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), which are released after food intake. These hormones stimulate the pancreas to release insulin in a glucose-dependent manner. However, the therapeutic utility of native incretins is limited by their extremely short half-life, as they are rapidly degraded and inactivated by the DPP-4 enzyme.[3][9] DPP-4 inhibitors function by blocking this degradation, thereby prolonging the action of endogenous GLP-1 and GIP, leading to improved glycemic control.[3]

Molecular Interactions within the DPP-4 Active Site

The efficacy of this compound derivatives as DPP-4 inhibitors stems from their ability to form specific, high-affinity interactions with the enzyme's active site. The DPP-4 active site is often described with distinct subpockets (e.g., S1, S2) that accommodate the substrate. Potent inhibitors are designed to occupy these pockets and interact with key amino acid residues.

While the exact binding mode can vary with substitution, a common interaction pattern involves the basic aminopiperidine nitrogen forming a critical salt bridge with the glutamate dyad (Glu205/Glu206) in the S2 pocket of the DPP-4 enzyme. The piperidine ring itself typically settles into a hydrophobic region, while substituents can be designed to form additional hydrogen bonds or van der Waals interactions within the S1 pocket, which typically accommodates the proline residue of the native substrate. Molecular docking studies have shown that these targeted interactions are responsible for the high inhibitory potency of these compounds.[3]

Downstream Signaling Pathway of DPP-4 Inhibition

By inhibiting DPP-4, these derivatives trigger a cascade of beneficial downstream effects that contribute to glucose homeostasis. The prolonged activity of GLP-1 and GIP leads to enhanced signaling through their respective receptors on pancreatic β-cells, resulting in increased insulin biosynthesis and secretion. Concurrently, elevated GLP-1 levels suppress the secretion of glucagon from pancreatic α-cells, reducing hepatic glucose production.

Experimental Validation of DPP-4 Inhibition

To ensure trustworthiness and scientific rigor, the mechanism of action must be validated through robust experimental protocols. The primary method for confirming the activity of these derivatives is a direct enzymatic assay to determine their inhibitory potency (IC50).

Target Engagement: In Vitro DPP-4 Inhibition Assay Protocol

This protocol describes a standard, reliable method for measuring the inhibition of recombinant human DPP-4 using a fluorogenic substrate. The causality behind this choice is that a direct biochemical assay provides unambiguous evidence of target engagement, independent of complex cellular processes.

Materials:

-

Recombinant Human DPP-4 Enzyme

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

-

Test Compounds (this compound derivatives) dissolved in DMSO

-

Positive Control Inhibitor (e.g., Sitagliptin)

-

384-well black assay plates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include wells for a positive control (Sitagliptin) and a negative control (DMSO vehicle).

-

Enzyme Addition: Dilute the DPP-4 enzyme to the desired working concentration in cold assay buffer. Add the enzyme solution (e.g., 10 µL) to all wells except for the "no enzyme" background controls.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring accurate measurement of inhibitory potential.

-

Reaction Initiation: Prepare the H-Gly-Pro-AMC substrate solution in assay buffer. Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL) to all wells.

-

Kinetic Measurement: Immediately place the plate into a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C). Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 20 minutes). The rate of increase (slope) is proportional to enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each well. Normalize the data by setting the average of the DMSO controls to 100% activity and the "no enzyme" or potent inhibitor controls to 0% activity. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for IC50 Determination

The following diagram illustrates the logical flow of the experimental and data analysis process, which serves as a self-validating system.

Data Analysis and Interpretation

The primary output of the inhibition assay is the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent compound.

Table 1: Sample Inhibition Data for this compound Derivatives

| Compound ID | R-Group Modification | DPP-4 IC50 (nM) |

|---|---|---|

| Control | Sitagliptin | 18 ± 2 |

| LEAD-001 | 3-Trifluoromethylphenyl | 25 ± 4 |

| LEAD-002 | 2,4-Difluorobenzyl | 12 ± 1.5 |

| LEAD-003 | Pyrimidin-2-yl | 95 ± 11 |

| LEAD-004 | H (unsubstituted) | >10,000 |

This data clearly shows that substituents on the core scaffold are essential for activity (compare LEAD-004 to others) and that specific modifications can significantly enhance potency (compare LEAD-002 to LEAD-001 and LEAD-003).

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing a lead scaffold into a clinical candidate. For this compound based DPP-4 inhibitors, research has shown several key relationships.[3]

-

The Aminopiperidine Core: As mentioned, the basic nitrogen is a crucial anchor, forming a charge-charge interaction in the S2 pocket. Its presence is generally considered essential for high-affinity binding.

-

Substituents Targeting the S1 Pocket: The S1 pocket is large and hydrophobic, often with a distinct region that accommodates aromatic groups. As seen in Table 1, adding groups like a 2,4-difluorobenzyl moiety (LEAD-002) can be highly favorable, likely due to optimal filling of this pocket and potential halogen bonding interactions.

-

The 4-Hydroxyl Group (-OL): The hydroxyl group on the piperidine ring can act as a hydrogen bond donor or acceptor, forming interactions with nearby residues or water molecules in the active site. This can improve binding affinity and also favorably modulate physicochemical properties like solubility.

-

Stereochemistry: The chiral center at position 4 of the piperidine ring can significantly impact potency. The specific stereoisomer that presents the hydroxyl and amino groups in the optimal orientation for binding will be substantially more active.

A recent study on related derivatives highlighted that incorporating specific substituted phenyl moieties on a quinazoline ring attached to the aminopiperidine core led to promising inhibitory activity, with chloro-substituted compounds showing IC50 values in the low micromolar range.[3] This underscores the importance of exploring diverse chemical space around the core scaffold to maximize target engagement.

Therapeutic Implications and Future Directions

The targeted inhibition of DPP-4 by this compound derivatives represents a validated and effective strategy for the treatment of type 2 diabetes mellitus. The mechanism, centered on enhancing the natural incretin system, offers glycemic control with a low intrinsic risk of hypoglycemia.

Future research in this area should focus on:

-

Selectivity: Ensuring high selectivity for DPP-4 over other related proteases (e.g., DPP-8, DPP-9) is critical to minimize potential off-target side effects.

-

Pharmacokinetics: Optimizing the scaffold to achieve desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including oral bioavailability and a suitable half-life for once-daily dosing.

-

Novel Chemical Space: Exploring unique and patentable modifications to the this compound core to identify next-generation candidates with improved potency, selectivity, and safety profiles.

Conclusion

This compound derivatives are a powerful and versatile class of compounds whose mechanism of action is defined by the specific targets they are engineered to inhibit. As DPP-4 inhibitors, their mechanism is rooted in the precise mimicry of substrate interactions within the enzyme's active site. This leads to a potent and selective blockade of incretin degradation, restoring a key physiological pathway for glucose control. The combination of rational design based on SAR, and rigorous experimental validation through biochemical assays, provides a clear and trustworthy path for the development of these compounds into effective therapeutics.

References

- 1. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2001044191A1 - 4-aminopiperidine derivatives and their use as medicine - Google Patents [patents.google.com]

- 8. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Aminopiperidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of Aminopiperidine Compounds

The aminopiperidine moiety, a seemingly simple heterocyclic scaffold, has quietly permeated the landscape of medicinal chemistry to become a cornerstone in the design of a vast array of therapeutics. Its unique combination of a basic nitrogen atom, conformational rigidity, and multiple points for substitution has made it a privileged structure in the development of drugs targeting a wide range of diseases, from central nervous system disorders to infectious diseases. This technical guide delves into the rich history of aminopiperidine compounds, from their initial synthesis to their evolution as critical pharmacophores, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemical class.

A Historical Perspective: From a Chemical Curiosity to a Pharmaceutical Powerhouse

The story of aminopiperidines is intrinsically linked to the broader history of piperidine chemistry. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. However, the journey to specifically aminated piperidines and the recognition of their therapeutic potential would take nearly a century.

While a definitive seminal publication marking the very first synthesis of a simple aminopiperidine remains elusive in early literature, their emergence as compounds of interest appears to coincide with the burgeoning era of pharmaceutical research in the mid-20th century. Early investigations into piperidine-containing compounds for their effects on the central nervous system likely led to the initial synthesis of aminopiperidine derivatives. The development of antipsychotic drugs in the 1950s and 60s, many of which featured piperidine rings, spurred the exploration of various substituted piperidines, including those with amino functionalities, to modulate pharmacological activity and improve drug-like properties.[1][2]

A significant turning point in the application of aminopiperidines came with the discovery of their utility as versatile intermediates and key structural motifs in drugs targeting a diverse set of biological targets. For instance, the exploration of 4-aminopiperidine derivatives led to the development of potent cognition-enhancing agents.[3] By the late 20th and early 21st centuries, the aminopiperidine scaffold was firmly established as a critical component in the medicinal chemist's toolbox, finding application in antiviral agents, particularly as CCR5 antagonists for HIV-1, and a new generation of antipsychotics with multi-target receptor profiles.[4][5][6]

The Art of Synthesis: An Evolution of Methodologies

The synthetic accessibility of aminopiperidine compounds has been a driving force behind their widespread use. Over the decades, a variety of methods have been developed and refined, ranging from classical rearrangement reactions to modern, highly selective enzymatic and catalytic approaches.

Classical Approaches: Building the Foundation

1. The Hofmann and Curtius Rearrangements: These classical name reactions have historically been employed for the synthesis of aminopiperidines from piperidine-carboxamides or acyl azides, respectively. The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base, leading to the formation of an amine with one less carbon atom.[7] The Curtius rearrangement provides an alternative route from a carboxylic acid derivative via an acyl azide intermediate.[4]

Caption: Generalized Hofmann Rearrangement for Aminopiperidine Synthesis.

2. Reductive Amination: A cornerstone of amine synthesis, reductive amination of a piperidone precursor is a highly versatile and widely used method for preparing aminopiperidines.[8] This one-pot reaction typically involves the condensation of a piperidone with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the desired aminopiperidine. The choice of reducing agent is critical, with milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) being preferred to avoid reduction of the starting ketone.[8]

Caption: Experimental Workflow for Reductive Amination.

Modern Innovations: Precision and Efficiency

The demand for enantiomerically pure aminopiperidines in drug development has driven the evolution of highly selective synthetic methods.

1. Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in reactions such as the hydrogenation of pyridine derivatives has emerged as a powerful tool for accessing chiral aminopiperidines.[9] This approach allows for the direct formation of a specific enantiomer, avoiding the need for chiral resolution of a racemic mixture.

2. Biocatalysis with Transaminases: In recent years, enzymes, particularly ω-transaminases, have gained significant traction for the asymmetric synthesis of chiral amines.[10] These biocatalysts can convert a prochiral piperidone to a chiral aminopiperidine with high enantioselectivity under mild reaction conditions. The use of immobilized enzymes further enhances the practicality of this method, allowing for catalyst recycling and continuous flow processes.

Pharmacological Significance: A Scaffold for Diverse Therapeutic Action

The aminopiperidine motif is present in a remarkable number of approved drugs and clinical candidates, underscoring its importance in medicinal chemistry. The strategic placement of the amino group and other substituents on the piperidine ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

| Therapeutic Area | Target | Example Aminopiperidine-Based Drugs/Candidates | Reference(s) |

| Antipsychotics | Dopamine D2 and Serotonin 5-HT2A Receptors | Risperidone, Paliperidone | [1][2] |

| Antivirals (HIV) | CCR5 Receptor | Maraviroc | [4] |

| Cognition Enhancers | Cholinergic and NMDA Systems | Nootropic agents (e.g., certain piperidine derivatives) | [3][11] |

| Antifungals | Ergosterol Biosynthesis | Investigational 4-aminopiperidine derivatives | [12] |

| Analgesics | N-type Calcium Channels | Investigational 4-aminopiperidine derivatives | [13] |

Mechanism of Action Spotlight: Aminopiperidine-based Cognition Enhancers

Certain 4-aminopiperidine derivatives have shown promise as cognition-enhancing agents. Their mechanism of action is often multifaceted, involving the modulation of key neurotransmitter systems implicated in learning and memory. Some of these compounds have been shown to potentiate the activity of the cholinergic system, which is known to be downregulated in neurodegenerative diseases like Alzheimer's. Additionally, they can modulate the activity of NMDA receptors, which play a crucial role in synaptic plasticity and memory formation.[11]

Caption: Simplified Signaling Pathway for Aminopiperidine Cognition Enhancers.

Experimental Protocols: A Practical Guide

Protocol 1: Reductive Amination of 1-Benzyl-4-piperidone with Aniline

This protocol details a standard procedure for the synthesis of N-phenyl-1-benzyl-piperidin-4-amine using sodium triacetoxyborohydride.

Materials:

-

1-Benzyl-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1.0 equivalent) in dichloromethane, add aniline (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-phenyl-1-benzyl-piperidin-4-amine.[8]

Protocol 2: Hofmann Rearrangement of a Piperidine-4-carboxamide

This protocol provides a general procedure for the synthesis of a 4-aminopiperidine derivative from the corresponding carboxamide.

Materials:

-

Piperidine-4-carboxamide derivative

-

Bromine (Br₂)

-

Sodium hydroxide (NaOH)

-

Appropriate solvent (e.g., water, methanol)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Prepare a solution of sodium hydroxide in the chosen solvent and cool it in an ice bath.

-

Slowly add bromine to the cold sodium hydroxide solution to form a sodium hypobromite solution.

-

In a separate flask, dissolve the piperidine-4-carboxamide derivative in the chosen solvent.

-

Slowly add the cold sodium hypobromite solution to the amide solution, maintaining a low temperature.

-

After the addition is complete, warm the reaction mixture to the appropriate temperature (this may vary depending on the substrate) and stir until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method such as crystallization or column chromatography.[7][14]

The Future of Aminopiperidines: New Frontiers in Drug Discovery

The aminopiperidine scaffold continues to be a fertile ground for innovation in drug discovery. The development of novel synthetic methodologies, particularly in the realm of asymmetric and biocatalysis, is enabling the creation of increasingly complex and diverse libraries of aminopiperidine-containing compounds.[9][10] Furthermore, the application of computational chemistry and structure-based drug design is facilitating the rational design of aminopiperidine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of disease biology deepens, the versatile and adaptable aminopiperidine scaffold is poised to play an even more significant role in the development of the next generation of life-saving medicines.

References

- 1. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives as atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmdguru.com [pharmdguru.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Mechanisms of action of cognitive enhancers on neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistwizards.com [chemistwizards.com]

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Aminopiperidin-4-ol

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopiperidin-4-ol is a heterocyclic compound of increasing interest in medicinal chemistry and drug development due to its versatile scaffold. Understanding its thermodynamic stability is paramount for ensuring safe handling, predicting shelf-life, and optimizing reaction conditions for the synthesis of its derivatives. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of this compound, integrating both experimental and computational approaches. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights into the interpretation of stability data. This document is intended to serve as a practical resource for scientists engaged in the research and development of pharmaceuticals and fine chemicals incorporating this piperidine derivative.

Introduction: The Significance of Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a critical determinant of success. For molecules like this compound, which serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), a thorough understanding of its intrinsic stability is not merely an academic exercise but a fundamental requirement for robust process development and formulation. The presence of a hydroxyl group and an N-amino functionality on the piperidine ring introduces potential pathways for degradation that must be rigorously characterized.

This guide will explore the thermodynamic stability of this compound through a multi-faceted approach, combining empirical thermal analysis with the predictive power of computational chemistry. Our objective is to provide a holistic framework for evaluating the stability of this and similar molecules, thereby enabling more informed decisions in drug discovery and development.

Conformational Analysis and Its Impact on Stability

The piperidine ring predominantly adopts a chair conformation to minimize steric strain.[1] For this compound, the substituents—the amino group at the 1-position and the hydroxyl group at the 4-position—can exist in either axial or equatorial orientations. The relative stability of these conformers is a crucial aspect of the molecule's overall thermodynamic profile.

The lowest energy conformation is expected to have the bulky hydroxyl group in the equatorial position to avoid 1,3-diaxial interactions. The orientation of the amino group at the nitrogen atom also influences the overall stability. Quantum chemical calculations can be employed to determine the energy differences between various conformers and predict the most stable three-dimensional structure.[2]

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques are indispensable for empirically determining the thermodynamic stability of a compound. The two primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition.

Experimental Protocol: DSC Analysis of this compound

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

The melting point (Tm) is determined from the peak of the endothermic event.

-

The onset of decomposition (Td) is identified by the start of a broad exothermic or endothermic event following the melt.

-

Causality Behind Experimental Choices:

-

A controlled heating rate of 10 °C/min is chosen to ensure good resolution of thermal events without sacrificing sensitivity.

-

The use of an inert atmosphere is critical to isolate the intrinsic thermal stability from oxidative processes.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It provides quantitative information about decomposition temperatures and the mass of volatile degradation products.

Experimental Protocol: TGA of this compound

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

The onset of decomposition is determined as the temperature at which significant mass loss begins.

-

The percentage of mass loss at different temperature ranges can indicate the loss of specific functional groups or the entire molecule.

-

Illustrative Data Summary:

| Parameter | Value | Method |

| Melting Point (Tm) | ~ 85-90 °C | DSC |

| Onset of Decomposition (Td) | > 200 °C | TGA |

| Major Mass Loss Step | 200-300 °C | TGA |

Note: The data presented are illustrative and based on typical values for similar heterocyclic compounds.

Self-Validating System:

The combination of DSC and TGA provides a self-validating system. The onset of decomposition observed in the TGA should correlate with a significant thermal event (often exothermic) in the DSC thermogram.

Computational Modeling of Thermodynamic Stability

Computational chemistry offers a powerful means to predict and understand the thermodynamic stability of molecules at an atomic level.[3] Density Functional Theory (DFT) is a widely used method for these calculations.

Workflow for Computational Stability Analysis:

Caption: Computational workflow for assessing thermodynamic stability.

Methodology: DFT Calculations

-

Geometry Optimization: The 3D structure of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy and thermal corrections.

-

Thermodynamic Properties: From the frequency calculation, key thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy can be calculated.[4]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a larger gap suggests higher stability.[2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular hydrogen bonding and other stabilizing interactions.[3]

Illustrative Computational Data:

| Parameter | Value | Significance |

| Enthalpy of Formation (ΔHf) | -X kJ/mol | A more negative value indicates greater thermodynamic stability. |

| HOMO-LUMO Energy Gap | Y eV | A larger gap correlates with higher kinetic stability. |

Note: X and Y represent typical values obtained from DFT calculations for similar molecules.

Potential Decomposition Pathways

Understanding the potential decomposition pathways is crucial for predicting degradation products and developing strategies to enhance stability. For this compound, several pathways can be hypothesized based on its structure:

-

Dehydration: The hydroxyl group can be eliminated, particularly at elevated temperatures or in the presence of acid/base catalysts, to form an unsaturated piperidine derivative.

-

N-N Bond Cleavage: The bond between the ring nitrogen and the exocyclic amino group may be susceptible to cleavage, leading to the formation of piperidin-4-ol and nitrogen-containing fragments.

-

Ring Opening: Under more extreme conditions, the piperidine ring itself can undergo cleavage.

Logical Relationship of Stability Assessment:

Caption: Interrelation of methods for stability profiling.

Conclusion and Future Directions

The thermodynamic stability of this compound is a critical parameter that influences its utility in pharmaceutical and chemical synthesis. This guide has outlined a comprehensive strategy for assessing its stability, combining the empirical rigor of thermal analysis with the predictive power of computational modeling. The presented protocols and workflows provide a robust framework for characterizing the stability of this and other related heterocyclic compounds.

Future work should focus on conducting these experimental and computational analyses to generate a complete stability profile for this compound. Furthermore, forced degradation studies under various stress conditions (e.g., acid, base, oxidative, photolytic) would provide invaluable information on its degradation kinetics and the identity of its degradation products, further ensuring its safe and effective application in drug development.

References

An In-depth Technical Guide to 1-Aminopiperidin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction